4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Description
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
IUPAC Name |
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-31-19-9-7-18(8-10-19)28-11-13-29(14-12-28)23-26-16-20(21(24)27-23)22(30)25-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAAJMHFBYYBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The piperazine ring at position 2 of the pyrimidine core is a primary site for nucleophilic substitution and functionalization.
Nucleophilic Substitution
The secondary amines in the piperazine ring undergo alkylation or acylation under standard conditions:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of bases like K₂CO₃ to form quaternary ammonium salts.
-
Acylation : Acetyl chloride or anhydrides in dichloromethane yield acylated derivatives.
Example Reaction :
Reductive Amination
The piperazine nitrogen can participate in reductive amination with aldehydes or ketones. For instance, reactions with 4-methoxybenzaldehyde in the presence of NaBH₃CN yield substituted piperazines .
Functionalization of the Pyrimidine Amino Group
The 4-amino group on the pyrimidine ring exhibits nucleophilic character, enabling:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) produces imines, often catalyzed by acetic acid .
Carboxamide Group Reactivity
The carboxamide at position 5 participates in hydrolysis and condensation:
Hydrolysis
Acidic or basic conditions hydrolyze the carboxamide to a carboxylic acid:
Conditions :
| Reagent | Temperature | Yield |
|---|---|---|
| 6M HCl, reflux | 100°C | 85% |
| 2M NaOH, ethanol | 80°C | 78% |
Methoxyphenyl Substituent Modifications
The 4-methoxyphenyl group attached to the piperazine undergoes demethylation and electrophilic substitution:
Demethylation
BBr₃ in dichloromethane cleaves the methyl ether to a phenol:
Electrophilic Aromatic Substitution
Nitration or sulfonation occurs at the para position relative to the methoxy group .
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Reacts with aryl boronic acids to introduce aromatic groups at position 2 or 4 :
Thioether Oxidation
If a thioether is present (e.g., in analogs), oxidation with m-CPBA yields sulfoxides or sulfones.
Alcohol to Aldehyde
Manganese dioxide (MnO₂) oxidizes primary alcohols to aldehydes, as seen in related pyrimidine derivatives .
Mechanistic Insights
-
Piperazine Reactivity : The lone pair on nitrogen facilitates nucleophilic attacks, while steric hindrance from the methoxyphenyl group affects regioselectivity .
-
Amino Group Dynamics : Protonation at low pH enhances electrophilic substitution at the pyrimidine ring .
This compound’s multifunctional architecture enables diverse chemical transformations, making it a versatile scaffold in drug discovery. Experimental data emphasize the importance of optimizing reaction conditions (e.g., solvent, catalyst) to achieve high yields and selectivity .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes the IC50 values observed in vitro:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.8 |
| MDA-MB-231 | 1.0 |
| HCT-15 | 1.5 |
| A549 | 2.0 |
These values indicate a potent cytotoxic effect, particularly notable in breast and colon cancer models. The compound's ability to induce apoptosis has been linked to its interaction with specific kinases involved in cell cycle regulation and survival pathways .
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptotic markers such as caspase activation and PARP cleavage.
- Colon Cancer Study : Another investigation focused on HCT-15 cells showed that the compound inhibited cell growth by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated that administration of the compound significantly inhibited tumor growth at well-tolerated doses, further supporting its potential as an anticancer agent .
Other Pharmacological Applications
Beyond its anticancer properties, this compound has been explored for potential applications in treating other conditions due to its ability to modulate signaling pathways associated with neurodegenerative diseases and psychiatric disorders. Its structural similarity to known psychoactive compounds suggests possible effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with molecular pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with piperazine and benzyl substitutions. These compounds may share some pharmacological properties but differ in their potency, selectivity, and side effect profiles. Examples of similar compounds are:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonyl dicyanide .
These comparisons highlight the uniqueness of 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide in terms of its specific functional groups and their contributions to its overall biological activity.
Biological Activity
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The key steps often include the formation of the pyrimidine ring and subsequent functionalization with piperazine and benzyl groups. Specific methodologies can vary, but they generally follow established synthetic routes for similar heterocyclic compounds.
Biological Activity
The biological activity of this compound is primarily characterized by its interactions with various biological targets. Here are some notable findings:
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine have shown moderate to strong growth inhibition against various cancer cell lines, including leukemia and solid tumors .
2. Antidiabetic Potential
Recent studies have highlighted the potential of piperazine derivatives as antidiabetic agents. The compound may exhibit similar efficacy, as piperazine-based structures have been linked to improved glucose metabolism and reduced cytotoxicity compared to standard treatments like acarbose .
3. Neuroprotective Effects
There is emerging evidence that certain pyrimidine derivatives can provide neuroprotective benefits. This activity is often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Data Table: Biological Activities of Related Compounds
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of pyrimidine derivatives, finding that those with piperazine substitutions exhibited enhanced cytotoxicity against human cancer cell lines, suggesting a promising therapeutic avenue for drug development .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyrimidine-based compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly mitigate neuronal death and improve cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
